molecular formula C14H31O4P.H3N<br>C14H34NO4P B15347541 Ammonium tetradecyl hydrogen phosphate CAS No. 65104-58-7

Ammonium tetradecyl hydrogen phosphate

Cat. No.: B15347541
CAS No.: 65104-58-7
M. Wt: 311.40 g/mol
InChI Key: OYGLWHQYRAHRNH-UHFFFAOYSA-N
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Description

Ammonium Tetradecyl Hydrogen Phosphate (CAS 65104-58-7) is an organic ammonium salt with the molecular formula C14H34NO4P and a molecular weight of 311.40 g/mol . Its structure consists of a tetradecyl (C14) chain, a hydrogen phosphate group, and an ammonium cation. This compound is a key material in advanced interfacial science, where it forms insoluble films at water-oil interfaces . Research has demonstrated that these films, formed between pH 5 and 8, are composed of needle-shaped crystallites that self-assemble into various morphologies; below pH 7, they create brittle, continuous sheets, while at pH 8, they form plastic, lace-like networks . The material exhibits significant temperature- and pH-responsive behavior. When heated, the film thins and its rheological moduli decrease due to dissolution into the bulk fluid phases . These unique properties make it highly valuable for stabilizing temperature-responsive water-in-oil emulsions, pointing to potential applications in the controlled release of active molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

65104-58-7

Molecular Formula

C14H31O4P.H3N
C14H34NO4P

Molecular Weight

311.40 g/mol

IUPAC Name

azane;tetradecyl dihydrogen phosphate

InChI

InChI=1S/C14H31O4P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H2,15,16,17);1H3

InChI Key

OYGLWHQYRAHRNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)(O)O.N

Related CAS

65104-55-4

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Chain Length Variants

Compounds with varying alkyl chain lengths (C12–C18) in the phosphate anion demonstrate significant differences in solubility, biological activity, and thermal stability:

Compound Name Alkyl Chain Length Key Properties Applications Reference
Ammonium tetradecyl hydrogen phosphate C14 - Cloud point at 72°C (10% aqueous solution);
- Moderate antibacterial activity;
- Anti-rust properties due to phosphate anion.
Anti-rust disinfectants, surfactants
Dodecyl tributylammonium bromide C12 - Lower thermal stability (degradation ~150°C);
- Higher water solubility;
- Reduced antibacterial efficacy.
Layered material intercalation
Hexadecyl phosphate derivatives C16 - Higher lipophilicity;
- Superior transdermal penetration enhancement;
- Limited solubility in cold water.
Drug delivery enhancers

Key Findings :

  • Antibacterial Activity : C12 and C14 derivatives exhibit optimal activity, while C16 and C18 analogs show reduced efficacy due to poor solubility .
  • Thermal Stability : Longer alkyl chains (C16) improve thermal stability in layered materials (e.g., zirconium phosphate composites) .

Cationic Counterion Variants

Replacing the tris(2-hydroxyethyl)ammonium cation with other quaternary ammonium or phosphonium ions alters miscibility and functional performance:

Compound Name Cation Type Key Properties Applications Reference
This compound Tris(2-hydroxyethyl) ammonium - High water solubility;
- Low toxicity;
- pH-sensitive degradation.
Biomedical formulations
Trihexyltetradecylphosphonium bis(2-ethylhexyl) phosphate Phosphonium (P6,6,6,14) - Superior oil miscibility;
- High thermal stability (>300°C);
- Anti-wear performance comparable to ZDDP.
Lubricant additives
Tetraoctylammonium 2-methyl-1-naphthoate Tetraoctyl ammonium (N8,8,8,8) - Hydrophobic;
- Limited solubility in polar solvents;
- Used in ionic liquid formulations.
Industrial solvent systems

Key Findings :

  • Oil Miscibility : Phosphonium-based ionic liquids (e.g., P6,6,6,14) outperform ammonium analogs in lubricant applications due to stronger cation-anion interactions .
  • Toxicity : Ammonium derivatives generally exhibit lower ecotoxicity compared to phosphonium salts .

Anionic Group Variants

Substituting the phosphate group with other anions (e.g., chloride, sulfonate) modifies chemical reactivity and application scope:

Compound Name Anion Type Key Properties Applications Reference
This compound Phosphate (PO₄³⁻) - Chelates metal ions;
- Anti-corrosive;
- pH buffering capacity.
Water treatment, anti-rust coatings
Tetradecyl trimethylammonium bromide Bromide (Br⁻) - High conductivity;
- Limited anti-corrosion;
- Toxic to aquatic life.
Chromatography mobile phases
Tetradecyl(trihexyl)phosphonium tetracyanoborate Tetracyanoborate (B(CN)₄⁻) - High electrochemical stability;
- Non-flammable;
- Expensive synthesis.
Battery electrolytes

Key Findings :

  • Anti-Corrosion : Phosphate anions provide superior anti-rust properties compared to halides due to passivation of metal surfaces .
  • Environmental Impact : Bromide and chloride salts pose higher ecological risks than phosphate-based compounds .

Q & A

Q. What are the established synthetic protocols for ammonium tetradecyl hydrogen phosphate, and how can reaction parameters influence product yield and purity?

Methodological Answer: The synthesis typically involves a neutralization reaction between tetradecyl phosphoric acid and ammonium hydroxide. Key parameters include:

  • Molar ratio : A 1:1 stoichiometry ensures complete neutralization. Excess ammonium hydroxide may lead to byproducts like diammonium phosphate .
  • Temperature : Maintain 25–40°C to avoid thermal decomposition of the tetradecyl chain.
  • Solvent : Use anhydrous ethanol or acetone to minimize hydrolysis.
  • Purification : Recrystallization from a non-polar solvent (e.g., hexane) enhances purity. Yield optimization requires slow cooling (1–2°C/min) to promote crystal formation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • FT-IR : Confirm phosphate groups (P=O stretch at 1250–1150 cm⁻¹) and ammonium ions (N–H bend at 1600–1500 cm⁻¹) .
  • NMR : ¹H NMR detects the tetradecyl chain (δ 0.8–1.5 ppm for CH₂/CH₃) and ammonium protons (δ 6.5–7.5 ppm in D₂O). ³¹P NMR identifies phosphate speciation (δ 0–5 ppm for hydrogen phosphate) .
  • HPLC : Use a C18 column with a mobile phase of 0.1 M ammonium phosphate buffer (pH 7.2) and acetonitrile (85:15). Retention time and peak symmetry validate purity .

Q. What are the critical storage conditions and safety measures required to maintain the stability of this compound in laboratory environments?

Methodological Answer:

  • Storage : Seal in moisture-resistant containers under inert gas (N₂/Ar). Store at 4°C in desiccators with silica gel .
  • Safety : Wear EN 166-certified goggles, nitrile gloves (EN 374 compliant), and NIOSH-approved respirators when handling powders to avoid inhalation .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and avoid water to prevent hydrolysis .

Q. How does the ionic liquid nature of this compound affect its solubility and interaction with organic and inorganic substrates?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water (0.1–1 g/L at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its ionic nature .
  • Substrate Interactions : The tetradecyl chain enables micelle formation in aqueous solutions (critical micelle concentration ~0.1 mM), enhancing solubilization of hydrophobic compounds .

Q. What role does the tetradecyl chain play in the surfactant properties of this compound, and how can this be leveraged in colloid chemistry?

Methodological Answer:

  • Surfactant Behavior : The C14 alkyl chain lowers surface tension (measured via pendant drop tensiometry) to ~35 mN/m, comparable to SDS.
  • Applications : Stabilizes emulsions in nanoparticle synthesis (e.g., Au NPs) by reducing interfacial energy. Adjust pH to 6–8 to maintain anionic phosphate headgroup stability .

Advanced Research Questions

Q. In catalytic hydrolysis for hydrogen release, how do transition metal catalysts (e.g., Pt/C, Ni/C) impact the efficiency of this compound compared to simpler ammonium phosphates?

Methodological Answer:

  • Catalytic Mechanism : Metal nanoparticles facilitate proton-coupled electron transfer, cleaving P–O bonds. Pt/C (20 wt%) achieves ~85% hydrogen yield at 60°C, while Ni/C (20 wt%) reaches ~75% .
  • Kinetic Analysis : Monitor H₂ evolution via gas chromatography. Activation energy (Ea) for Pt/C-catalyzed hydrolysis is ~45 kJ/mol, lower than Ni/C (~55 kJ/mol) .
CatalystH₂ Yield (%)Ea (kJ/mol)Optimal Temp (°C)
Pt/C854560
Ni/C755570
Co/C656580

Q. What methodologies are employed to evaluate the ionic conductivity and thermal stability of this compound in electrochemical applications?

Methodological Answer:

  • Ionic Conductivity : Measure via electrochemical impedance spectroscopy (EIS) in a symmetric cell (Pt electrodes). Conductivity ranges from 1–5 mS/cm at 25°C, increasing with temperature (Arrhenius plot slope = 0.15 eV) .
  • Thermal Stability : TGA shows decomposition onset at 180°C, with mass loss correlating to phosphate decomposition (DTG peak at 220°C) .

Q. How can in-situ product removal (ISPR) techniques utilizing ionic liquids enhance the sustainability of processes involving this compound?

Methodological Answer:

  • ISPR Design : Use hydrophobic ionic liquids (e.g., [TDPh][TCB]) as extraction phases to continuously remove reaction byproducts (e.g., NH₃). This shifts equilibrium, improving conversion by 20–30% .
  • Lifecycle Analysis : Compare energy consumption of batch vs. ISPR processes using SimaPro. ISPR reduces waste by 40% and energy use by 25% .

Q. What advanced chromatographic methods (e.g., HPLC with modified mobile phases) are optimized for the quantification of this compound in complex matrices?

Methodological Answer:

  • Mobile Phase : Combine 5.11 g ammonium dihydrogen phosphate, 3.11 g diammonium hydrogen phosphate, and 3.36 g tetradecyl trimethylammonium bromide in 1360 mL H₂O + 640 mL acetonitrile. Flow rate: 1.2 mL/min .
  • Detection : UV at 210 nm (phosphate absorbance). Limit of quantification (LOQ): 0.1 µg/mL .

Q. What are the mechanistic insights into the hydrolysis pathways of this compound, and how do pH and temperature modulate reaction kinetics?

Methodological Answer:

  • Pathway Analysis : At pH < 5, hydrolysis proceeds via H₃PO₄ formation; at pH > 9, PO₄³⁻ dominates. Activation entropy (ΔS‡) is −120 J/mol·K, indicating associative transition states .
  • Kinetic Modeling : Use COMSOL to simulate H₂ production rates. Rate constants (k) follow Arrhenius behavior: k = 1.2×10⁴ exp(−4500/T) s⁻¹ .

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